molecular formula C17H14ClFN4S B4856994 1-(3-Chlorophenyl)-3-(1-(2-fluorobenzyl)-1H-pyrazol-3-yl)thiourea

1-(3-Chlorophenyl)-3-(1-(2-fluorobenzyl)-1H-pyrazol-3-yl)thiourea

Cat. No.: B4856994
M. Wt: 360.8 g/mol
InChI Key: ALOFIYQZEQJDJE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(1-(2-fluorobenzyl)-1H-pyrazol-3-yl)thiourea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a fluorobenzyl group, and a pyrazolyl group attached to a thiourea moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-(1-(2-fluorobenzyl)-1H-pyrazol-3-yl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3-chlorophenyl isothiocyanate with 1-(2-fluorobenzyl)-1H-pyrazole-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(1-(2-fluorobenzyl)-1H-pyrazol-3-yl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or fluorobenzyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(1-(2-fluorobenzyl)-1H-pyrazol-3-yl)thiourea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(1-(2-fluorobenzyl)-1H-pyrazol-3-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(1-(2-fluorobenzyl)-1H-pyrazol-3-yl)thiourea can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-(1H-pyrazol-3-yl)thiourea: Lacks the fluorobenzyl group, which may affect its chemical reactivity and biological activity.

    1-(3-Chlorophenyl)-3-(1-(2-chlorobenzyl)-1H-pyrazol-3-yl)thiourea: Contains a chlorobenzyl group instead of a fluorobenzyl group, which may influence its properties and applications.

    1-(3-Chlorophenyl)-3-(1-(2-methylbenzyl)-1H-pyrazol-3-yl)thiourea: Contains a methylbenzyl group, which may result in different chemical and biological behaviors.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4S/c18-13-5-3-6-14(10-13)20-17(24)21-16-8-9-23(22-16)11-12-4-1-2-7-15(12)19/h1-10H,11H2,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOFIYQZEQJDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=S)NC3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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